

In-Depth Technical Guide to 3-Aminobutanenitrile: Physical and Chemical Properties

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Compound of Interest

Compound Name: 3-Aminobutanenitrile

Cat. No.: B3048396

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Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Aminobutanenitrile**, a valuable chiral building block in organic synthesis. The document consolidates available data on its fundamental characteristics, including identification numbers, molecular structure, and key physical constants. Furthermore, it delves into the compound's reactivity and stability, offering insights for its application in research and development. This guide is intended to be a critical resource for professionals in the fields of chemistry and drug discovery, facilitating the effective use of **3-Aminobutanenitrile** in the synthesis of complex molecules.

Introduction

3-Aminobutanenitrile, also known as β -aminobutyronitrile, is a bifunctional organic compound containing both a primary amine and a nitrile group. Its chiral center at the third carbon position makes it a valuable intermediate in the asymmetric synthesis of various pharmaceutical and biologically active compounds.^[1] The hydrochloride salt of **3-Aminobutanenitrile** is often preferred for storage and handling due to its enhanced stability compared to the free base.^[2] This guide will focus on the properties of the free base, with relevant information on its hydrochloride salt where applicable.

Compound Identification and Molecular Structure

A clear identification of **3-Aminobutanenitrile** is crucial for accurate research and sourcing. The following table summarizes its key identifiers.

Identifier	Value
IUPAC Name	3-aminobutanenitrile
CAS Number	16750-40-6[3]
Molecular Formula	C ₄ H ₈ N ₂ [3][4]
Molecular Weight	84.12 g/mol [4]
Canonical SMILES	CC(CC#N)N[3]
InChI	InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3[3]
InChIKey	PPBSMPOYVPZOFM-UHFFFAOYSA-N[3]

For the (S)-enantiomer:

Identifier	Value
CAS Number	679808-74-3[4]
Canonical SMILES	C--INVALID-LINK--N
InChI	InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3/t4-/m0/s1

| InChIKey | PPBSMPOYVPZOFM-BYPYZUCNSA-N |

For the (R)-enantiomer:

Identifier	Value
CAS Number	Not readily available
Canonical SMILES	C--INVALID-LINK--N
InChI	InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3/t4-/m1/s1

| InChIKey | PPBSMPOYVPZOFM-UHFFFAOYSA-N |

For the hydrochloride salt (racemic):

Identifier	Value
CAS Number	50840-31-8
Molecular Formula	C ₄ H ₉ ClN ₂

| Molecular Weight | 120.58 g/mol [5] |

Physical Properties

Experimentally determined physical property data for **3-Aminobutanenitrile** is limited in the public domain. The following table includes a combination of experimental and predicted data to provide a comprehensive overview.

Property	Value	Notes
Boiling Point	186.5 ± 13.0 °C	Predicted
Density	0.914 ± 0.06 g/cm ³	Predicted
pKa	7.18 ± 0.10	Predicted
Solubility	Good solubility in organic solvents such as ethanol and acetone.[6]	For the hydrochloride salt
Appearance	White crystal	For the hydrochloride salt[6]

Chemical Properties and Reactivity

The chemical behavior of **3-Aminobutanenitrile** is dictated by the presence of the nucleophilic amine group and the electrophilic nitrile group.

- **Nucleophilicity of the Amine Group:** The primary amine is a good nucleophile and a base. It readily reacts with acids to form ammonium salts, such as the hydrochloride salt. This is the basis for the common method of preparing the stable hydrochloride salt for storage.^[2]
- **Reactivity of the Nitrile Group:** The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
- **Stability:** The free base of **3-Aminobutanenitrile** is less stable than its hydrochloride salt, which is the preferred form for storage.^[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of **3-Aminobutanenitrile** are not readily available in peer-reviewed literature. However, a general approach for its synthesis can be inferred from the well-established Strecker synthesis of α -amino acids.^{[7][8]} This would involve the reaction of propanal with ammonia and a cyanide source.

General Protocol for the Synthesis of **3-Aminobutanenitrile** Hydrochloride from the Free Base:

A common method for preparing the more stable hydrochloride salt involves dissolving the **3-Aminobutanenitrile** free base in a suitable organic solvent, such as ethanol or methanol.^[2] Subsequently, hydrochloric acid (either as a gas or a concentrated aqueous solution) is carefully added to the solution. The hydrochloride salt typically precipitates out of the solution and can be isolated by filtration and further purified by recrystallization.

Spectral Data

While specific spectral data for **3-Aminobutanenitrile** is not widely published, the expected spectral characteristics can be predicted based on its structure.

Expected ^1H NMR Spectral Data:

- A multiplet corresponding to the proton at the chiral center (C3).
- A doublet for the methyl protons at C4.
- A multiplet for the methylene protons at C2.
- A broad singlet for the amine protons.

Expected ^{13}C NMR Spectral Data:

- A signal for the nitrile carbon (C1).
- A signal for the methylene carbon (C2).
- A signal for the methine carbon at the chiral center (C3).
- A signal for the methyl carbon (C4).

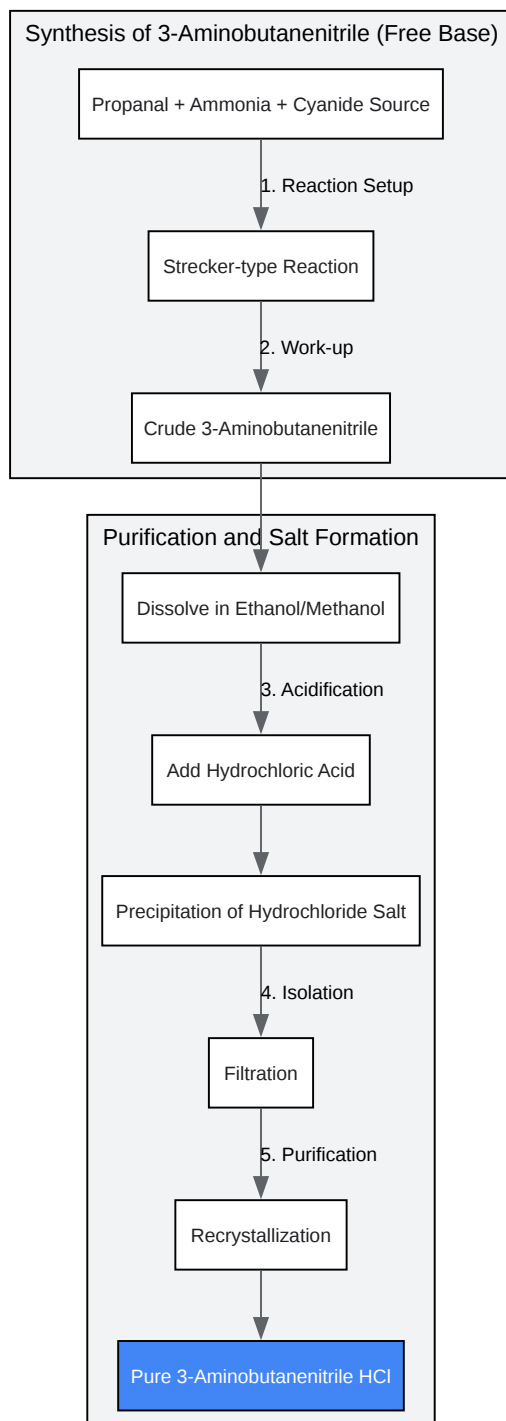
Expected IR Spectral Data:

- A characteristic sharp absorption band for the nitrile ($\text{C}\equiv\text{N}$) stretch, typically in the range of $2210\text{--}2260\text{ cm}^{-1}$.
- N-H stretching vibrations for the primary amine, usually appearing as two bands in the region of $3300\text{--}3500\text{ cm}^{-1}$.
- C-H stretching vibrations for the alkyl groups below 3000 cm^{-1} .

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of **3-Aminobutanenitrile** hydrochloride, based on the available information.

Synthesis Workflow for 3-Aminobutanenitrile Hydrochloride

[Click to download full resolution via product page](#)Caption: Generalized workflow for the synthesis of **3-Aminobutanenitrile** HCl.

Conclusion

3-Aminobutanenitrile is a valuable chiral intermediate with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. This guide has summarized the currently available information on its physical and chemical properties. While there is a notable lack of experimentally determined data in the public domain, the provided information, including predicted values and general experimental approaches, serves as a useful starting point for researchers. Further investigation into the experimental determination of its physical properties and the development of detailed, optimized synthetic protocols would be of great benefit to the scientific community.

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